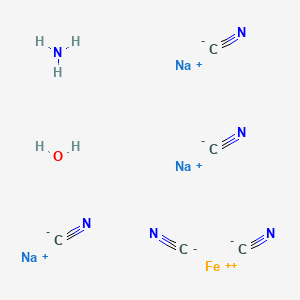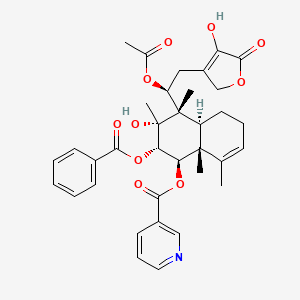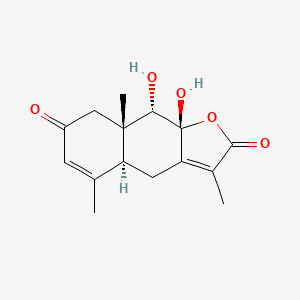
Sodium amminepentacyanoferrate(II) hydra TE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellow crystalline solid that is soluble in water and commonly used in various industrial, medical, and environmental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium amminepentacyanoferrate(II) hydra TE can be synthesized by reacting sodium ferrocyanide with ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolve sodium ferrocyanide in water.
- Add ammonia to the solution.
- Allow the reaction to proceed at room temperature.
- Crystallize the product by evaporating the solvent.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium amminepentacyanoferrate(II) hydra TE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligand substitution reactions where the ammonia ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions often involve the use of other ligands such as pyridine or bipyridine under aqueous conditions.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium amminepentacyanoferrate(II) hydra TE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biological systems and as a model compound for understanding metal-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of pigments, dyes, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of sodium amminepentacyanoferrate(II) hydra TE involves ligand substitution and redox reactions. The compound can interact with various molecular targets through its iron center and cyanide ligands. The pathways involved include:
Ligand Substitution: The ammonia ligand can be replaced by other ligands, leading to the formation of new coordination compounds.
Redox Reactions: The iron center can undergo oxidation and reduction, facilitating electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Sodium hexacyanoferrate(II): Na₄[Fe(CN)₆]·xH₂O
Sodium nitroprusside: Na₂[Fe(CN)₅(NO)]·2H₂O
Potassium ferrocyanide: K₄[Fe(CN)₆]·3H₂O
Comparison:
Sodium amminepentacyanoferrate(II) hydra TE: is unique due to the presence of the ammonia ligand, which allows for specific ligand substitution reactions that are not possible with other similar compounds.
Sodium hexacyanoferrate(II): and do not contain ammonia ligands, making their reactivity different in ligand substitution reactions.
Sodium nitroprusside: contains a nitrosyl ligand instead of ammonia, leading to different chemical properties and applications
Eigenschaften
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKEYGQPRLZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FeN6Na3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746113 |
Source


|
| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122339-48-4 |
Source


|
| Record name | Iron(2+) sodium cyanide--ammonia--water (1/3/5/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)


